Home > Products > Screening Compounds P9985 > Probenecid acyl b-D-glucuronide
Probenecid acyl b-D-glucuronide -

Probenecid acyl b-D-glucuronide

Catalog Number: EVT-15265277
CAS Number:
Molecular Formula: C19H27NO10S
Molecular Weight: 461.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Probenecid acyl beta-D-glucuronide is a significant metabolite of probenecid, a medication primarily used to treat gout and hyperuricemia. This compound results from the metabolic conjugation of probenecid, which is a uricosuric agent that inhibits the renal reabsorption of urate, thus promoting its excretion. Probenecid itself is classified as a small molecule drug and has been utilized in various therapeutic contexts, including enhancing the efficacy of certain antibiotics by inhibiting their renal clearance.

Source and Classification

Probenecid acyl beta-D-glucuronide is derived from probenecid through the process of glucuronidation, a common metabolic pathway for carboxylic acid-containing drugs. This compound falls under the category of acyl glucuronides, which are known for their complex interactions with biological systems, including potential implications in pharmacokinetics and toxicology.

Synthesis Analysis

Methods and Technical Details

The synthesis of probenecid acyl beta-D-glucuronide typically involves enzymatic processes mediated by UDP-glucuronosyltransferases, which catalyze the transfer of glucuronic acid to the hydroxyl or carboxyl groups of probenecid. This reaction results in the formation of the acyl glucuronide, which is characterized by its increased solubility and altered pharmacological properties compared to the parent compound.

The general synthetic pathway can be outlined as follows:

  1. Substrate Preparation: Probenecid is prepared in a suitable solvent.
  2. Enzymatic Reaction: The substrate is incubated with UDP-glucuronic acid and UDP-glucuronosyltransferase enzymes.
  3. Product Isolation: The reaction mixture is processed to isolate probenecid acyl beta-D-glucuronide, typically through chromatography techniques.
Molecular Structure Analysis

Structure and Data

The molecular formula for probenecid acyl beta-D-glucuronide is C19H27NO10SC_{19}H_{27}NO_{10}S. The structure features a glucuronic acid moiety linked to the probenecid molecule, enhancing its hydrophilicity and facilitating renal excretion. The compound's structural characteristics can influence its biological activity and interactions with proteins.

Chemical Reactions Analysis

Reactions and Technical Details

Probenecid acyl beta-D-glucuronide undergoes various chemical reactions that are crucial for its pharmacological activity:

  • Hydrolysis: Under physiological conditions, acyl glucuronides can hydrolyze back to their parent drugs, potentially leading to reactivation of pharmacological effects.
  • Transacylation: This reaction involves the transfer of the acyl group from the glucuronide to proteins, which may result in covalent modifications that can alter protein function or trigger adverse reactions.
  • Glycation: Acyl glucuronides can react with amino groups in proteins, leading to glycation that affects protein stability and function.
Mechanism of Action

Process and Data

The mechanism by which probenecid acyl beta-D-glucuronide exerts its effects primarily revolves around its role as a metabolite of probenecid. It inhibits renal tubular transporters responsible for urate reabsorption, thereby increasing uric acid excretion. Additionally, it may modulate the pharmacokinetics of co-administered drugs by affecting their clearance rates through similar pathways.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Probenecid acyl beta-D-glucuronide possesses distinct physical and chemical properties:

  • Solubility: The compound is more soluble in aqueous environments compared to probenecid due to the presence of the glucuronic acid moiety.
  • Stability: Acyl glucuronides are generally less stable than their parent compounds; they can undergo hydrolysis or react with proteins.
  • pH Sensitivity: The stability and reactivity of this compound can be influenced by pH levels in biological systems.

Relevant data indicate that probenecid acyl beta-D-glucuronide exhibits significant protein binding capabilities, influencing its pharmacokinetic profile.

Applications

Scientific Uses

Probenecid acyl beta-D-glucuronide has several applications in scientific research:

  • Pharmacokinetic Studies: It serves as an important model for studying drug metabolism and interactions within renal systems.
  • Toxicology Research: Understanding its reactivity with proteins aids in elucidating mechanisms behind idiosyncratic drug reactions.
  • Therapeutic Monitoring: Its role in modulating drug levels makes it relevant for optimizing therapeutic regimens involving co-administered medications.
Metabolic Pathways and Biosynthesis of Probenecid Acyl β-D-Glucuronide

Enzymatic Glucuronidation Mechanisms in Probenecid Metabolism

Probenecid acyl β-D-glucuronide (PRAG) formation occurs via a nucleophilic substitution reaction where the carboxylic acid group of probenecid attacks the anomeric carbon of UDP-glucuronic acid (UDPGA). This esterification reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), produces the labile 1-β-O-acyl glucuronide conjugate. PRAG exhibits exceptional reactivity compared to other acyl glucuronides, with in vitro studies revealing a degradation half-life of 0.17 hours in human plasma and 0.27 hours in phosphate buffer (pH 7.4, 37°C). Degradation primarily occurs via intramolecular acyl migration, where the probenecid moiety sequentially migrates to the 2-, 3-, and 4-positions of the glucuronic acid ring, forming positional isomers. Hydrolysis to parent probenecid is a minor pathway under physiological conditions. The migration process follows apparent first-order kinetics and results in an equilibrated mixture favoring the 2α/β-acyl isomers [5].

Table 1: Degradation Kinetics of Probenecid Acyl β-D-Glucuronide (PRAG)

MediumPrimary Degradation PathwayHalf-life (hours)Major Degradation Products
Human Plasma (37°C)Acyl Migration0.17 ± 0.0072α/β, 3α/β, 4α/β isomers
Phosphate Buffer (pH 7.4, 37°C)Acyl Migration0.27 ± 0.0032α/β, 3α/β, 4α/β isomers

Role of UDP-Glucuronosyltransferases (UGTs) in Acyl Glucuronide Formation

UGTs are membrane-bound enzymes located in the endoplasmic reticulum of hepatocytes, renal tubular cells, and enterocytes. They facilitate the conjugation of glucuronic acid to lipophilic substrates, enhancing their water solubility for renal or biliary excretion. Probenecid glucuronidation exemplifies compartment-specific metabolism, with renal tubules playing a dominant role in humans. This is evidenced by the exclusive presence of PRAG in urine and its absence in systemic plasma, indicating localized formation during renal excretion. UGT activity is modulated by genetic polymorphisms (e.g., UGT1A128, UGT2B72), transcriptional regulators (PXR, CAR, PPARα), and physiological factors (age, disease states). Hepatic cirrhosis and renal impairment significantly reduce UGT capacity, while genetic variants can alter enzyme expression or catalytic efficiency, contributing to interindividual variability in PRAG formation [4] [6] [9].

Identification of UGT Isoforms Responsible for Probenecid Acyl Glucuronidation

Multiple UGT isoforms contribute to probenecid glucuronidation, exhibiting overlapping substrate specificities. Studies using recombinant human UGTs and inhibition experiments in human liver homogenates (HLHs) identified UGT1A1, UGT1A9, and UGT2B7 as the principal isoforms catalyzing PRAG formation. The intrinsic clearance (CLint) of PRAG deglucuronidation (catalyzed by ABHD10) in HLHs is 497-fold higher than that of probenecid glucuronidation. This suggests deglucuronidation acts as a counter-regulatory mechanism. Inhibition of ABHD10 by phenylmethylsulfonyl fluoride (PMSF) increases probenecid CLint by 1.7-fold, confirming ABHD10's role in suppressing net PRAG formation by hydrolyzing it back to probenecid [2] [6].

Table 2: Human UGT Isoforms Involved in Probenecid Acyl Glucuronidation

UGT IsoformTissue ExpressionRelative ContributionKey Kinetic ParametersInhibitors/Modulators
UGT1A1Liver, Intestine, KidneyModerateKm: 45 µM*Bilirubin, Atazanavir
UGT1A9Liver, Kidney (Cortex)HighKm: 120 µM*Fluconazole, Fatty Acids
UGT2B7Liver, Kidney, ExtrahepaticHighKm: 85 µM*Diclofenac, Probenecid itself
ABHD10Liver, KidneyN/A (Hydrolyzes PRAG)CLint (deglycosylation): HighPMSF

Note: Representative apparent Km values estimated from recombinant enzyme studies; exact values vary with experimental conditions.

Comparative Analysis of Human vs. Animal Models in Glucuronidation Studies

Significant interspecies differences exist in probenecid glucuronidation, limiting the extrapolation of animal data to humans:

  • Renal vs. Hepatic Dominance: Humans exhibit predominant renal glucuronidation of probenecid. PRAG is undetectable in plasma but accounts for 42.9 ± 13.2% of the administered dose in urine. In contrast, dogs and rats show substantial biliary excretion of probenecid glucuronide, indicating hepatic involvement [4] [9] [10].
  • Enzyme Kinetics & Capacity Limitation: Human renal PRAG formation is a capacity-limited process characterized by a distinct plateau in urinary excretion rate (250–800 µg/min). This plateau reflects the tubular Vmax and lasts 2–20 hours depending on the dose (500–1500 mg). Animal models (e.g., rats, rabbits) lack this pronounced renal saturation kinetics and show higher baseline UGT activity for some substrates [4] [9] [10].
  • UGT Isoform Selectivity: While human PRAG formation involves UGT1A1/1A9/2B7, cats lack UGT1A6 activity (critical for paracetamol glucuronidation), and rodents exhibit higher codeine glucuronidation rates than humans. Rabbit kidney microsomes show high FSM (frusemide) glucuronidation activity, paralleling human renal UGT activity, but probenecid-specific data in common animal models is limited [6] [10].
  • Impact of Genetic Diversity: Human polymorphisms (e.g., UGT1A128 linked to reduced bilirubin/SN-38 glucuronidation) have no direct equivalents in standard inbred animal strains, complicating toxicity prediction related to metabolic variability [6].

Table 3: Comparative Glucuronidation of Probenecid and Related Drugs in Humans vs. Animal Models

ParameterHumanRatDogRabbit
Primary Site of Probenecid GlucuronidationRenal Tubules (PRAG in urine only)Liver/Kidney (Mixed)Liver (Biliary excretion prominent)Kidney (High FSM glucuronidation)
Renal Excretion Rate PlateauYes (250-800 µg/min)Not observedNot observedNot observed
UGT1A ActivityHigh (Polymorphic)HighModerateHigh
Relevant Model for Renal Glucuronidation?N/ALimited (Different UGT expression)Limited (Hepatic focus)Moderate (Renal UGT activity comparable)

This comparative analysis underscores the necessity of human-derived data for accurately predicting PRAG pharmacokinetics and highlights the rabbit kidney as a potential, though imperfect, model for studying renal glucuronidation mechanisms [4] [6] [10].

Compound Names Mentioned:

  • Probenecid Acyl β-D-Glucuronide (PRAG)
  • Probenecid
  • UDP-Glucuronic Acid (UDPGA)
  • Phenylmethylsulfonyl Fluoride (PMSF)
  • Mycophenolic Acid Acyl Glucuronide
  • Frusemide (Furosemide) Acyl Glucuronide (FSMG)
  • Ataluren-O-1β-acyl glucuronide

Properties

Product Name

Probenecid acyl b-D-glucuronide

IUPAC Name

6-[4-(dipropylsulfamoyl)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C19H27NO10S

Molecular Weight

461.5 g/mol

InChI

InChI=1S/C19H27NO10S/c1-3-9-20(10-4-2)31(27,28)12-7-5-11(6-8-12)18(26)30-19-15(23)13(21)14(22)16(29-19)17(24)25/h5-8,13-16,19,21-23H,3-4,9-10H2,1-2H3,(H,24,25)

InChI Key

BZOGRYWIYJNLDE-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.